2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid
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Overview
Description
2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The general protocol for the synthesis includes the reaction of substituted hydroxy benzophenones with chloro ethyl acetate in dry acetone, using anhydrous potassium carbonate as a base, and refluxing the mixture for 8-10 hours .
Chemical Reactions Analysis
2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid involves its interaction with specific molecular targets and pathways. For example, oxadiazoles have been shown to inhibit the activity of certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid can be compared with other similar compounds, such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . These compounds share the oxadiazole scaffold but differ in their regioisomeric structures and specific substituents. The unique properties of this compound, such as its specific substituents and biological activities, distinguish it from other oxadiazoles .
Properties
Molecular Formula |
C13H14N2O4 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C13H14N2O4/c1-2-12-14-11(15-19-12)8-18-10-5-3-9(4-6-10)7-13(16)17/h3-6H,2,7-8H2,1H3,(H,16,17) |
InChI Key |
WVUVSDGBPUGVJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)COC2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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